QM-FN-SO3

Near-Infrared Imaging Amyloid-β Plaque Detection Fluorescent Probe Design

QM-FN-SO3 is a BBB-penetrable NIR AIE fluorescent probe engineered to overcome the deficiencies of traditional amyloid dyes (ThT/ThS). Its turn-on fluorescence upon Aβ binding, 170 nm Stokes shift, and NIR emission eliminate tissue autofluorescence, enabling high-fidelity in vivo, ex vivo, and in vitro imaging. Ideal for longitudinal Alzheimer's studies, anti-aggregation drug screening, and quantitative plaque burden analysis. A single probe for comprehensive AD research.

Molecular Formula C29H25N4NaO3S2
Molecular Weight 564.7 g/mol
Cat. No. B12385852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQM-FN-SO3
Molecular FormulaC29H25N4NaO3S2
Molecular Weight564.7 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=CC=C(S2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C29H26N4O3S2.Na/c1-32(2)23-10-8-21(9-11-23)29-15-14-25(37-29)13-12-24-18-27(22(19-30)20-31)26-6-3-4-7-28(26)33(24)16-5-17-38(34,35)36;/h3-4,6-15,18H,5,16-17H2,1-2H3,(H,34,35,36);/q;+1/p-1/b13-12+;
InChIKeyWYMGXQAGHDNQOV-UEIGIMKUSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





QM-FN-SO3 for Amyloid-β Plaque Imaging: A Near-Infrared AIE Probe with Quantifiable Performance Advantages


QM-FN-SO3 (CAS 2316820-94-5) is a near-infrared (NIR) aggregation-induced emission (AIE)-active fluorescent probe engineered for the detection and imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease [1]. As a rationally designed molecule from the quinoline-malononitrile (QM) fluorophore family, QM-FN-SO3 is characterized by a blood-brain barrier (BBB)-penetrable core, a large Stokes shift (170 nm), and a turn-on fluorescence mechanism triggered by binding to Aβ aggregates, enabling high-fidelity in vitro, ex vivo, and in vivo imaging with minimized background signal [2].

QM-FN-SO3 vs. Legacy Aβ Dyes: Why ThT and ThS Are Insufficient for Advanced Research Needs


Traditional amyloid stains like Thioflavin T (ThT) and Thioflavin S (ThS) are inadequate for modern quantitative and longitudinal AD research due to inherent physicochemical limitations: short-wavelength emission that overlaps with tissue autofluorescence, poor signal-to-noise (S/N) ratio from constant 'always-on' background, concentration-dependent quenching, and negligible BBB penetration, which restricts their use to ex vivo tissue sections [1]. QM-FN-SO3 overcomes these barriers through a rationally engineered AIE mechanism, NIR emission for deep-tissue imaging, and verified BBB penetrance for in vivo studies—properties that cannot be replicated by simple analog substitution or traditional dyes [2].

QM-FN-SO3 Technical Differentiation: Quantitative Evidence for Scientific Procurement Decisions


NIR Emission and Large Stokes Shift Outperform Short-Wavelength Commercial Dyes

QM-FN-SO3 exhibits an emission maximum at 680 nm, positioning it in the near-infrared (NIR) window where tissue autofluorescence is minimal. This represents a significant redshift compared to the gold standard Thioflavin T (ThT), which emits at ~482 nm. Additionally, QM-FN-SO3 provides a Stokes shift of 170 nm (Ex: 488 nm, Em: 680 nm), which is substantially larger than that of ThT and effectively reduces self-quenching and excitation light interference .

Near-Infrared Imaging Amyloid-β Plaque Detection Fluorescent Probe Design

Blood-Brain Barrier (BBB) Penetration: A Critical In Vivo Advantage Over Standard Dyes

Unlike Thioflavin T (ThT) and Thioflavin S (ThS), which exhibit poor or negligible BBB penetrability, QM-FN-SO3 was rationally designed to cross the BBB, enabling in vivo imaging of Aβ plaques in live animals. This is a qualitative but critical differentiation, as the lack of BBB penetration precludes the use of ThT/ThS for longitudinal in vivo studies [1]. The probe's BBB penetrability is confirmed through successful in vivo imaging studies in AD mouse models following tail vein injection [2].

Blood-Brain Barrier Penetration In Vivo Imaging Pharmacokinetics

Aggregation-Induced Emission (AIE) 'Turn-On' Mechanism Provides Superior Signal-to-Noise Ratio

QM-FN-SO3 operates via an aggregation-induced emission (AIE) mechanism: it is non-fluorescent in aqueous solution but 'turns on' and emits strongly upon binding to aggregated Aβ plaques. This 'turn-on' nature results in an ultra-high signal-to-noise (S/N) ratio compared to 'always-on' dyes like ThT, which exhibit constant background fluorescence that lowers sensitivity [1]. While a precise numeric S/N value is not provided, the qualitative advantage is a core design feature and a primary driver for its selection in high-sensitivity imaging applications .

Aggregation-Induced Emission Fluorescent Probe Signal-to-Noise Ratio

QM-FN-SO3 Validated Applications: From Histology to In Vivo Drug Discovery


High-Fidelity Histological Staining of Aβ Plaques in Brain Tissue Sections

QM-FN-SO3 provides superior contrast and reduced background compared to traditional ThS staining for ex vivo analysis of Alzheimer's disease brain slices. Its NIR emission avoids the green autofluorescence common in brain tissue, and its large Stokes shift minimizes spectral overlap, enabling precise quantification of plaque burden in fixed or fresh-frozen sections [1].

Non-Invasive In Vivo Imaging of Aβ Plaque Dynamics in Transgenic AD Mouse Models

The BBB-penetrable nature of QM-FN-SO3 allows for longitudinal in vivo imaging of Aβ plaques following systemic administration (e.g., tail vein injection). This capability is essential for tracking disease progression and evaluating the efficacy of amyloid-targeting therapeutics in live animals, a task that ThT and ThS cannot perform due to their inability to cross the BBB [2].

Sensitive Detection of Aβ Aggregation for In Vitro Drug Screening and Mechanistic Studies

The turn-on AIE mechanism of QM-FN-SO3 enables a highly sensitive, mix-and-read fluorescence assay format for monitoring Aβ42 aggregation kinetics and for screening anti-aggregation compounds in microplate readers. Its high S/N ratio facilitates the detection of subtle changes in aggregate formation, improving assay robustness compared to ThT-based methods [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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